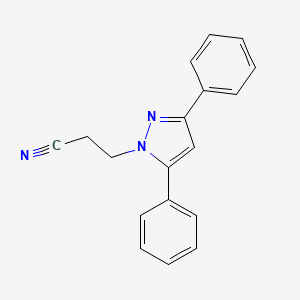
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile
Descripción general
Descripción
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile, also known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPP is a pyrazole derivative that has been synthesized through different methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile varies depending on its application. In the case of its use as a fluorescent probe, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile forms a complex with metal ions, leading to a change in its fluorescence intensity. In the case of its use as an inhibitor of acetylcholinesterase, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile binds to the enzyme's active site, preventing the hydrolysis of acetylcholine. In the case of its use as a potential anticancer agent, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has been shown to have antioxidant properties, reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile in lab experiments is its ease of synthesis and purification. 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile is also a stable compound, making it easy to handle and store. However, one of the limitations of using 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile. One potential direction is the development of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile-based fluorescent probes for the detection of other metal ions. Another potential direction is the development of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile-based inhibitors for other enzymes. 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile can also be further studied as a potential anticancer agent, with a focus on its mechanism of action and its effectiveness against different types of cancer cells. Finally, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile can be studied for its potential applications in the development of OLEDs, with a focus on improving its photophysical properties.
Aplicaciones Científicas De Investigación
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has been extensively studied for its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, as an inhibitor of the enzyme acetylcholinesterase, and as a potential anticancer agent. 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Propiedades
IUPAC Name |
3-(3,5-diphenylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c19-12-7-13-21-18(16-10-5-2-6-11-16)14-17(20-21)15-8-3-1-4-9-15/h1-6,8-11,14H,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULOODIJOAAIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CCC#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-bicyclo[2.2.1]hept-2-yl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4722761.png)
![2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4722772.png)

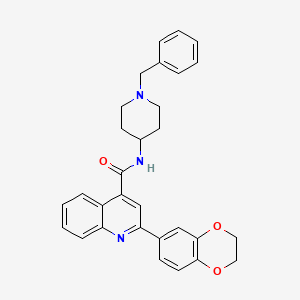
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B4722787.png)
![N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4722789.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4722796.png)
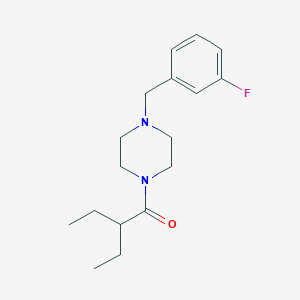
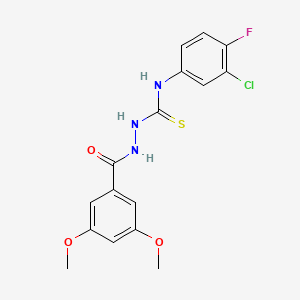
![5-[(2-chlorophenoxy)methyl]-N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-furamide](/img/structure/B4722825.png)
![2-[(4-methoxybenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4722837.png)
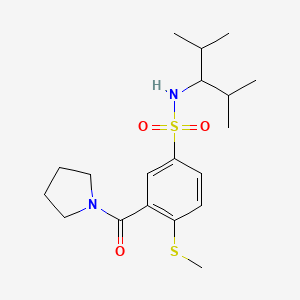
![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4722851.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4722856.png)